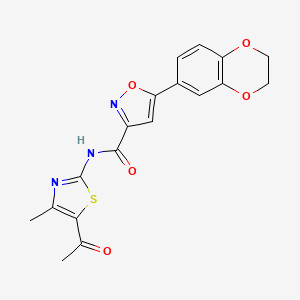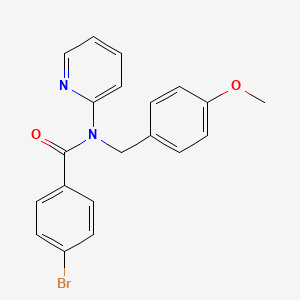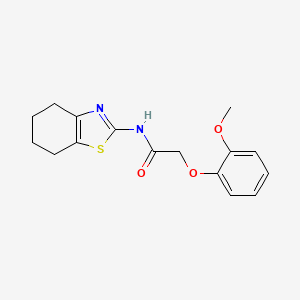![molecular formula C17H11ClF2N2O3 B11364272 2-(3-chlorophenoxy)-N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]acetamide](/img/structure/B11364272.png)
2-(3-chlorophenoxy)-N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-chlorophenoxy)-N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]acetamide is an organic compound that features a complex structure with multiple functional groups, including chlorophenoxy, difluorophenyl, and oxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenoxy)-N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-chlorophenol with chloroacetyl chloride to form 2-(3-chlorophenoxy)acetyl chloride. This intermediate is then reacted with 3-(3,4-difluorophenyl)-1,2-oxazole-5-amine under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-chlorophenoxy)-N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the oxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-(3-chlorophenoxy)-N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: Used in the development of new materials with specialized properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenoxy)-N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]acetamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can involve inhibition of enzyme activity or alteration of receptor signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-difluorophenyl)-pyridine: Another compound with difluorophenyl groups, used in similar applications.
3,4-difluorophenyl isocyanate: Shares the difluorophenyl moiety and is used in organic synthesis.
2-chloro-1-(3,4-difluorophenyl)ethanol: A related compound used as an intermediate in pharmaceutical synthesis.
Uniqueness
2-(3-chlorophenoxy)-N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C17H11ClF2N2O3 |
|---|---|
Molecular Weight |
364.7 g/mol |
IUPAC Name |
2-(3-chlorophenoxy)-N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]acetamide |
InChI |
InChI=1S/C17H11ClF2N2O3/c18-11-2-1-3-12(7-11)24-9-16(23)21-17-8-15(22-25-17)10-4-5-13(19)14(20)6-10/h1-8H,9H2,(H,21,23) |
InChI Key |
UTQULIKWHZUNTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCC(=O)NC2=CC(=NO2)C3=CC(=C(C=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-bromo-N-[1-(1-cyclopropylethyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B11364190.png)
![3-bromo-N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11364208.png)
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11364218.png)




![5-bromo-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}furan-2-carboxamide](/img/structure/B11364242.png)
![N-(3-chloro-4-methoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]butanamide](/img/structure/B11364244.png)
![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B11364249.png)



![N-(5-{[(4-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11364278.png)
